3-Phenyl-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole
Description
3-Phenyl-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a phenyl group and at the 5-position with a (4-(thiophen-2-yl)thiazol-2-yl)methyl moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for diverse biological applications. The oxadiazole ring is known for its metabolic stability and ability to engage in hydrogen bonding, while the thiophene and thiazole rings contribute to π-π stacking interactions and enhanced lipophilicity, which are critical for membrane penetration in antimicrobial or antiviral contexts .
Properties
IUPAC Name |
3-phenyl-5-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS2/c1-2-5-11(6-3-1)16-18-14(20-19-16)9-15-17-12(10-22-15)13-7-4-8-21-13/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIDDWSXWOEZTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the oxadiazole or thiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
The oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing oxadiazole rings exhibit notable cytotoxic effects against various cancer cell lines.
Case Studies
A study highlighted the synthesis of several 1,3,4-oxadiazole derivatives that demonstrated significant cytotoxicity against human glioblastoma cell lines (LN229). The compounds were evaluated using cytotoxic assays and showed promising results in inducing apoptosis in cancer cells through DNA damage mechanisms .
Antimicrobial Properties
In addition to anticancer activity, 3-Phenyl-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has been assessed for its antimicrobial properties.
Antibacterial and Antifungal Activity
Research has demonstrated that oxadiazole derivatives exhibit considerable antibacterial and antifungal activities. For example, a series of thiazole-substituted oxadiazoles showed enhanced antimicrobial efficacy compared to their unsubstituted counterparts. The presence of the thiophene and thiazole moieties contributed significantly to this activity .
Data Summary
A comparative analysis of various synthesized compounds revealed that those containing the 1,3,4-oxadiazole core structure exhibited broad-spectrum antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective potency .
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties.
Key Findings
Studies have shown that modifications at specific positions on the oxadiazole ring can significantly influence its biological activity. For instance:
Mechanism of Action
The mechanism of action of 3-Phenyl-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to the observed biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Tioxazafen (3-Phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole)
Tioxazafen is a closely related compound lacking the thiazolylmethyl group. It is a commercial nematicide used as a seed treatment, demonstrating the importance of the thiophene-oxadiazole framework in agrochemical applications. Unlike the target compound, Tioxazafen’s simpler structure results in lower molecular weight (228.27 g/mol) and distinct environmental fate, including moderate soil adsorption and photodegradation .
Dengue Virus Inhibitors (E)-3-Phenyl-5-[2-(thiophen-2-yl)vinyl]-1,2,4-oxadiazole
These derivatives feature a vinyl linker between the oxadiazole and thiophene groups. The extended conjugation enhances electronic delocalization, improving binding to the NS5 polymerase of dengue virus. Submicromolar activity against all four dengue serotypes highlights the role of the ethenyl-thiophene motif in antiviral targeting .
Antituberculosis 3-Phenyl-5-(triazolyl)oxadiazole Derivatives
Substituents at the triazole ring (e.g., Cl, CH₃, OCH₃) significantly impact inhibitory activity against Mycobacterium tuberculosis LeuRS and MetRS. Chlorine at the R₇ position enhances antimycobacterial activity, whereas methoxy groups reduce potency, underscoring the importance of electron-withdrawing substituents .
Research Findings and Implications
- Toxicity: Tioxazafen’s classification as a Class III carcinogen necessitates caution in extrapolating safety profiles to the target compound, which may exhibit different toxicity due to structural modifications .
Biological Activity
The compound 3-Phenyl-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | |
| Compound B | A549 | 0.52 | |
| Compound C | SK-MEL-2 | 0.28 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antiviral Activity
This compound has also been evaluated for its antiviral properties. A notable study highlighted its efficacy against dengue virus polymerase:
This indicates that the compound could serve as a lead for developing antiviral agents targeting viral RNA polymerases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For example:
- Cytotoxic Mechanism : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating caspases and increasing p53 levels, which are critical in regulating the cell cycle and apoptosis pathways .
- Antiviral Mechanism : The compound's interaction with viral polymerases disrupts the replication process of viruses like dengue, showcasing its potential as an antiviral agent .
Case Studies
A series of experiments were conducted to evaluate the biological activities of derivatives related to this compound:
Case Study 1: Anticancer Activity
In vitro studies were performed on MCF7 and A549 cell lines using various concentrations of the compound. The results indicated:
- Significant dose-dependent cytotoxicity.
- Enhanced apoptosis markers were observed in treated cells compared to controls.
Case Study 2: Antiviral Efficacy
A high-throughput screening identified several oxadiazole derivatives with submicromolar activity against dengue virus serotypes. These compounds inhibited viral replication effectively in cellular models.
Q & A
Q. Basic Characterization
- NMR : and NMR to confirm proton environments and carbon frameworks. Look for characteristic shifts: thiophen protons (~7.0–7.5 ppm), oxadiazole methyl (~4.0 ppm) .
- IR : Peaks for C=N (1600–1680 cm) and C-S (600–700 cm) bonds .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. Advanced Techniques
- High-Resolution Mass Spectrometry (HRMS) for exact mass confirmation.
- X-ray Crystallography : Use SHELXL () to resolve crystal packing and intramolecular interactions (e.g., weak C–H⋯N hydrogen bonds noted in ).
How can researchers resolve contradictions in biological activity data across similar oxadiazole derivatives?
Q. Basic Approach
- Dose-Response Assays : Standardize protocols (e.g., MIC for antimicrobial activity, IC for enzyme inhibition) to ensure reproducibility .
- Control Compounds : Include reference drugs (e.g., trimethoprim for antibacterial studies) for baseline comparisons .
Q. Advanced Data Reconciliation
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., acetylcholinesterase or microbial enzymes). Compare binding poses of active vs. inactive analogs .
- QSAR Modeling : Identify structural descriptors (e.g., logP, polar surface area) correlated with activity using partial least squares regression .
What strategies are recommended for evaluating the compound’s potential as a enzyme inhibitor or antimicrobial agent?
Q. Basic Biological Screening
- Enzyme Inhibition : Conduct fluorometric assays for targets like α-glucosidase or cholinesterases. Use Ellman’s reagent for thiol-dependent enzymes .
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Q. Advanced Mechanistic Studies
- Respiration Inhibition Assays : Measure oxygen consumption in bacterial cultures using Clark-type electrodes to confirm metabolic disruption .
- Transcriptomics/Proteomics : Profile gene/protein expression changes in treated microbial cells to identify pathways affected .
How can researchers address solubility and stability challenges during in vitro or in vivo studies?
Q. Basic Formulation Strategies
- Co-solvents : Use DMSO (<1% v/v) for stock solutions; dilute in PBS or cell culture media .
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
Q. Advanced Methodologies
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can enhance bioavailability and controlled release .
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (ICH guidelines) to identify degradation products via LC-MS .
What computational tools are recommended for predicting ADMET properties?
Q. Basic ADMET Profiling
- SwissADME : Predict logP, bioavailability radar, and cytochrome P450 interactions .
- ProTox-II : Estimate toxicity endpoints (e.g., LD) .
Q. Advanced Modeling
- Molecular Dynamics (MD) Simulations : Simulate membrane permeability using CHARMM-GUI for lipid bilayer models .
- Metabolite Prediction : Use GLORYx to identify phase I/II metabolites .
How can synthetic byproducts or impurities be characterized and minimized?
Q. Basic Quality Control
- GC-MS or LC-MS : Detect low-abundance impurities (<0.1%) and assign structures via fragmentation patterns .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove polar/non-polar byproducts .
Q. Advanced Strategies
- DoE for Purification : Statistically optimize column chromatography parameters (e.g., gradient slope, stationary phase) .
- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR or Raman spectroscopy for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
